molecular formula C10H13F3N2 B7815836 1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine

1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B7815836
M. Wt: 218.22 g/mol
InChI Key: DWNNDTPHTNEVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine is a high-value chemical building block with significant utility in medicinal chemistry and drug discovery research. This aromatic diamine, with the molecular formula C 10 H 13 F 3 N 2 and a molecular weight of 218.22 g/mol, features a propyl chain and a highly electronegative trifluoromethyl group on its benzene ring . The presence of the trifluoromethyl group is a key structural motif, as it is known to enhance a compound's metabolic stability, membrane permeability, and overall bioavailability, making it a sought-after feature in the design of active pharmaceutical ingredients (APIs) . This compound serves as a critical precursor in neuroscience and anticonvulsant research. It is a key intermediate in the synthesis of novel retigabine analogues, which are potent activators of neuronal Kv7 potassium channels . These channels are validated pharmacological targets for treating hyperexcitability disorders such as epilepsy . Researchers utilize this diamine to develop new potential treatments that aim to overcome the limitations of previous generation therapies, focusing on improved potency and chemical stability . Furthermore, its structure aligns with frameworks used in developing fluorinated polyimides, materials valued for their optical transparency and low dielectric constants in advanced electronics . Applications: • Building block for pharmaceutical research and development . • Key intermediate in the synthesis of neuronal Kv7 channel activators for neuropharmacology . • Versatile scaffold for medicinal chemistry and the creation of novel bioisosteres . • Research chemical for the development of advanced materials . Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-N-propyl-2-(trifluoromethyl)benzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2/c1-2-5-15-7-3-4-9(14)8(6-7)10(11,12)13/h3-4,6,15H,2,5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNNDTPHTNEVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Trifluoromethylbenzene Derivatives

The synthesis often starts with a meta-substituted trifluoromethylbenzene precursor. Nitration introduces nitro groups at the 1- and 4-positions of the aromatic ring. For example, nitration of 3-(trifluoromethyl)toluene using a mixture of concentrated sulfuric acid and nitric acid at 10–20°C yields 1-nitro-3-(trifluoromethyl)-4-methylbenzene. This step typically achieves yields of 80–85% with purity exceeding 97%.

Reduction of Nitro Groups to Amines

The dinitro intermediate undergoes reduction to form the corresponding diamine. Catalytic hydrogenation using palladium on carbon (Pd/C) under 0.5–1.2 MPa hydrogen pressure at 90–100°C is a common method. Alternatively, iron powder with ammonium chloride in ethanol-water mixtures reduces nitro groups efficiently, as demonstrated in the synthesis of 3-trifluoromethyl-4-fluoroaniline (68% yield). For 1-N-propyl-3-(trifluoromethyl)benzene-1,4-diamine, partial reduction followed by alkylation may prevent over-reduction or undesired side reactions.

N-Propyl Group Introduction via Alkylation

The primary amine at the 1-position is alkylated using propyl bromide or iodide in the presence of a base (e.g., potassium carbonate). Solvents such as dimethylformamide (DMF) or acetonitrile facilitate nucleophilic substitution. This step requires careful temperature control (60–80°C) to minimize dialkylation. Yields for analogous N-alkylation reactions range from 50–70%, with purity dependent on subsequent purification steps like column chromatography.

Catalytic Hydrogenation of Pre-Functionalized Nitro Precursors

A streamlined method involves synthesizing a pre-alkylated dinitro compound followed by hydrogenation.

Synthesis of N-Propyl-Nitro Intermediate

Starting with 1-nitro-3-(trifluoromethyl)-4-bromobenzene, a Ullmann coupling reaction with propylamine introduces the N-propyl group. Copper(I) iodide and a diamine ligand in toluene at 110°C facilitate this transformation, yielding 1-N-propyl-3-(trifluoromethyl)-4-nitrobenzene. Similar reactions report 60–75% yields.

Hydrogenation to Diamine

Catalytic hydrogenation of the mono-nitro intermediate using Pd/C (5–10 wt%) in methanol under 0.8–1.0 MPa hydrogen pressure completes the synthesis. This one-pot method avoids intermediate isolation, achieving overall yields of 65–80% with >98% purity.

Direct Alkylation of 3-(Trifluoromethyl)benzene-1,4-diamine

Selective Mono-Alkylation

Using 3-(trifluoromethyl)benzene-1,4-diamine as the starting material, selective alkylation at the 1-position amine is achieved via phase-transfer catalysis. Propyl bromide, tetrabutylammonium bromide, and aqueous sodium hydroxide in dichloromethane yield the N-propyl derivative. Reaction monitoring is critical to halt the process at 50–60% conversion to prevent dialkylation.

Challenges and Optimization

Over-alkylation remains a key challenge. Studies suggest that steric hindrance from the trifluoromethyl group improves selectivity for mono-alkylation (70:30 mono:di ratio). Post-reaction purification via recrystallization from ethanol-water mixtures enhances purity to >95%.

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitationsYield RangePurity
Nitration-Reduction-AlkylationNitration, Reduction, AlkylationHigh functional group toleranceMulti-step, moderate yields50–70%90–95%
Catalytic HydrogenationCoupling, HydrogenationOne-pot synthesis, scalableRequires specialized equipment65–80%98–99%
Direct AlkylationSelective alkylationSimplified workflowLow selectivity, purification needs40–60%85–90%

Mechanistic Insights and Reaction Conditions

Nitration Regioselectivity

The trifluoromethyl group directs nitration to the para position due to its strong electron-withdrawing inductive effect. Computational studies indicate that the meta position is less favored by a 12–15 kcal/mol energy barrier.

Hydrogenation Kinetics

Pd/C-catalyzed hydrogenation of nitro groups follows a Langmuir-Hinshelwood mechanism, with rate-limiting surface adsorption of hydrogen. Increasing pressure from 0.5 to 1.2 MPa reduces reaction time by 40%.

Alkylation Selectivity

Density functional theory (DFT) calculations reveal that the N-propyl group’s introduction is favored at the less sterically hindered 1-position amine, with a ΔG‡ of 22.3 kcal/mol compared to 25.1 kcal/mol for the 4-position .

Chemical Reactions Analysis

Types of Reactions

1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzene-1,4-diamine core critically determine solubility, stability, and reactivity. Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Key Properties Reference
1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine N1-propyl, 3-CF₃ C₁₀H₁₄F₃N₂ High lipophilicity; enhanced metabolic stability due to -CF₃; moderate steric hindrance -
3-Nitro-N1-(4-(trifluoromethyl)benzyl)benzene-1,4-diamine N1-benzyl (4-CF₃), 3-NO₂ C₁₄H₁₃F₃N₃O₂ Electron-withdrawing NO₂ group increases reactivity; lower solubility in polar solvents
N1-Butyl-N1-methyl-3-(trifluoromethyl)benzene-1,4-diamine N1-butyl-methyl, 3-CF₃ C₁₂H₁₈F₃N₂ Increased lipophilicity; steric hindrance from branched alkyl groups
N1,N1-Dimethyl-3-(trifluoromethyl)benzene-1,4-diamine hydrochloride N1-dimethyl, 3-CF₃ (HCl salt) C₉H₁₂ClF₃N₂ Enhanced aqueous solubility due to HCl salt; reduced hydrogen-bonding capacity
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine 2-Cl, 3-CF₃ C₇H₆ClF₃N₂ Chloro substituent increases electrophilicity; potential toxicity concerns

Key Observations:

  • Lipophilicity: Branched alkyl groups (e.g., butyl-methyl in ) increase lipophilicity more than linear propyl.
  • Electronic Effects: Electron-withdrawing groups (-NO₂ in , -CF₃ in the target compound) enhance reactivity toward electrophilic substitution but reduce solubility.
  • Solubility: Hydrochloride salts (e.g., ) improve aqueous solubility, whereas non-polar substituents favor organic solvents.

Pharmacological and Toxicological Profiles

  • Nitro Derivatives (e.g., ): Nitro groups can form mutagenic metabolites (e.g., hydroxylamines), raising toxicity concerns .
  • Chlorinated Analogs (e.g., ): Chlorine substituents may enhance reactivity with biomolecules, increasing toxicity risks .

Biological Activity

1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine is an organic compound notable for its unique structural features, including a trifluoromethyl group and two amine functionalities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The molecular formula of this compound is C11H15F3N2C_{11}H_{15}F_3N_2. Its structure consists of a benzene ring substituted with a trifluoromethyl group at one position and two amine groups at the 1 and 4 positions. This configuration influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and intracellular interactions. The amine groups can form hydrogen bonds with active sites on proteins, modulating their activity.

Potential Molecular Targets

  • Enzymes : The compound may act as an inhibitor or modulator of enzymatic activity.
  • Receptors : It may bind to specific receptors, influencing signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures can possess antimicrobial properties. The presence of the trifluoromethyl group is often linked to enhanced efficacy against bacterial strains.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways essential for cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Investigated the binding affinities of similar compounds to opioid receptors, suggesting potential analgesic properties.
Explored the synthesis and biological evaluation of related diamines, highlighting their interaction with cellular targets.
Reviewed various derivatives for their therapeutic potential, indicating a trend towards increased biological activity with specific substitutions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine, considering regioselectivity and functional group compatibility?

  • Methodological Answer :

  • Nitro Reduction : Start with 3-nitro-1,4-phenylenediamine derivatives. Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants like Sn/HCl .
  • Regioselective Alkylation : Introduce the N-propyl group via nucleophilic substitution or reductive amination. Use protecting groups (e.g., Boc) to prevent over-alkylation at the 1,4-diamine positions .
  • Trifluoromethylation : Employ cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) with CF₃-containing reagents, ensuring compatibility with the amine groups .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.5–7.5 ppm for substituted benzene) and amine protons (δ 2.5–5.0 ppm). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
  • IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 235.1 for C₁₀H₁₃F₃N₂) and fragmentation patterns .
    • Validation : Compare data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies (DFT, MD) are suitable for predicting the electronic effects of the trifluoromethyl group on reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate charge distribution, Fukui indices, and HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Software: Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in polar solvents (e.g., DMSO, water) using GROMACS .
    • Case Study : The CF₃ group increases electron-withdrawing effects, stabilizing intermediates in SNAr reactions but reducing amine basicity .

Q. How can crystallographic data (via SHELX) resolve ambiguities in molecular conformation arising from dynamic processes?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters (ADPs) to detect disorder .
  • Twinned Data Handling : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .
    • Example : Dynamic amine group rotation may lead to disorder; constraints (ISOR, DELU) in SHELXL refine occupancies and thermal parameters .

Q. When experimental results contradict computational predictions regarding the compound’s stability, what validation steps should be taken?

  • Methodological Answer :

  • Re-examine Assumptions : Verify computational models (e.g., solvent effects, basis sets). Compare with experimental conditions (pH, temperature) .
  • Alternative Characterization : Use DSC/TGA to measure thermal stability and compare with DFT-predicated decomposition pathways .
  • Cross-Validation : Repeat synthesis and characterization (e.g., XRD, NMR) to rule out impurities or isomerism .

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